Ganaplacide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GNF156 (hydrochloride) involves the formation of the imidazolopiperazine core structure. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves multiple steps of organic synthesis, including the formation of key intermediates and their subsequent cyclization to form the imidazolopiperazine ring .
Industrial Production Methods: Industrial production methods for GNF156 (hydrochloride) are also proprietary. Generally, large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity, followed by purification processes such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: GNF156 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The aromatic rings in GNF156 (hydrochloride) can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
GNF156 (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound for studying imidazolopiperazine chemistry.
Biology: Investigated for its antimalarial properties and its effects on Plasmodium species.
Medicine: Under clinical trials for the treatment of malaria, showing promise in both prophylactic and therapeutic settings.
Industry: Potential use in the development of new antimalarial drugs and as a reference compound in pharmaceutical research
Mechanism of Action
The exact mechanism of action of GNF156 (hydrochloride) is currently unknown. resistance to the drug is conferred by mutations in the PfCARL protein, the P. falciparum acetyl-CoA transporter, and the UDP-galactose transporter. None of these are thought to be the direct target of GNF156 (hydrochloride). Initial functional studies were performed with a closely related chemotype, GNF179, which differs from the clinical candidate by a single halogen .
Comparison with Similar Compounds
GNF179: A closely related chemotype differing by a single halogen.
KAF156: Another name for GNF156, used interchangeably in literature.
Comparison: GNF156 (hydrochloride) is unique due to its broad-spectrum activity against multiple stages of the malaria parasite, including drug-resistant strains. Its ability to act on both asexual and sexual blood stages as well as liver stages sets it apart from other antimalarial agents .
Properties
IUPAC Name |
2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5O.ClH/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25;/h3-10,26H,11-13,25H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXQBXGWYRFISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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